molecular formula C13H7Cl2N3O3 B2993888 2,4-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-13-0

2,4-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2993888
CAS RN: 862809-13-0
M. Wt: 324.12
InChI Key: NCUWMMRMGDRZRK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that likely belongs to the class of benzamides . Benzamides are a type of organic compound which are amides of benzoic acid. They have a general structure of a benzene ring attached to a carboxamide functional group .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzamide), an oxadiazole ring, and a furan ring. The presence of these rings and the dichloro substitution on the benzene ring could influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichloro substitution could make it more polar and influence its solubility .

Scientific Research Applications

Anticancer Research

Compounds similar to “2,4-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” have shown potential in anticancer studies. For instance, chalcone derivatives containing similar structures have demonstrated strong cytotoxic effects on gastric cancer cells .

Herbicide Behavior

Related compounds have been studied for their behavior as herbicides in agricultural environments. The biodegradation of such compounds can lead to the formation of various byproducts that might be found in soil and water sources .

Antimicrobial Activity

Derivatives of thiazole, which share a similar chemical framework with the requested compound, have been synthesized and screened for their antimicrobial activities against a range of bacteria and fungi .

Antitumor Activity

Similar compounds have been evaluated for their antitumor activity. One-pot synthesis methods have been used to create derivatives with potential antitumor properties .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it has biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

2,4-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O3/c14-7-3-4-8(9(15)6-7)11(19)16-13-18-17-12(21-13)10-2-1-5-20-10/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUWMMRMGDRZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

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